1-(4-methylcyclohexyl)piperidin-4-amine
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Overview
Description
1-(4-Methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.34 g/mol . This compound is characterized by a piperidine ring substituted with a 4-methylcyclohexyl group at the nitrogen atom and an amine group at the 4-position of the piperidine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-methylcyclohexyl)piperidin-4-amine typically involves the following steps:
Methylation: The addition of a methyl group to the cyclohexyl ring.
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)piperidin-4-amine can be compared with similar compounds such as:
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
1-(4-cyclohexyl)piperidin-4-amine: Lacks the methyl group on the cyclohexyl ring, which may affect its reactivity and interactions.
Properties
IUPAC Name |
1-(4-methylcyclohexyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10-2-4-12(5-3-10)14-8-6-11(13)7-9-14/h10-12H,2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVREEGMRWWGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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